Baccatine III
Description
Significance of Baccatine III as a Diterpenoid Core Structure in Academic Contexts
This compound is recognized as a tetracyclic diterpenoid, possessing a highly functionalized and complex taxane (B156437) core structure. nih.gov This structural complexity has made it a challenging and attractive target for chemical synthesis and a focal point for research in natural product chemistry. The primary significance of this compound in academic research stems from its use as the advanced precursor for the semi-synthesis of paclitaxel (B517696) and its analogues, such as Taxotere. targetmol.comvt.edumdpi.com The low natural abundance of paclitaxel from the bark of the Pacific yew tree made large-scale production economically and ecologically unsustainable. nih.govannualreviews.org This supply challenge was largely overcome by developing semi-synthetic routes that utilize more abundant taxanes, like 10-deacetylbaccatin III (10-DAB), which is then converted to this compound and subsequently to paclitaxel. mdpi.com This semi-synthetic approach is now the main source of paclitaxel on the market. mdpi.com
Beyond its role as a synthetic intermediate, this compound itself has been a subject of study for its own biological activities. Research has shown that this compound exhibits cytotoxic activity against various cancer cell lines, albeit at a much lower potency than paclitaxel. nih.govresearchgate.net Investigations into its mechanism of action revealed that, unlike paclitaxel which stabilizes microtubules, this compound inhibits the polymerization of tubulin, similar to compounds like colchicine (B1669291) and podophyllotoxin. nih.gov This distinct mechanism, originating from the core taxane structure without the C-13 side chain, provides valuable insights for structure-activity relationship studies in the development of new chemotherapeutic agents. nih.gov Furthermore, studies have indicated that this compound possesses immunomodulatory properties and can suppress tumor growth by inhibiting the accumulation and function of myeloid-derived suppressor cells (MDSCs). selleckchem.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₈O₁₁ |
| Molar Mass | 586.63 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate |
| CAS Number | 27548-93-2 |
| Melting Point | 229 to 234 °C (444 to 453 °F; 502 to 507 K) wikipedia.org |
| Acidity (pKa) | 12.76 wikipedia.org |
Data sourced from PubChem CID 65366 and Wikipedia. nih.govwikipedia.org
Foundational Role of this compound in Taxane Biosynthesis Pathways
The biosynthesis of paclitaxel is a complex, multi-step process within Taxus species, and this compound is a key, late-stage intermediate in this pathway. mdpi.comnih.gov The entire pathway is postulated to involve approximately 19 steps, beginning with the common diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). mdpi.com The formation of this compound represents the synthesis of the highly functionalized diterpenoid core skeleton, which is then ready for the attachment of the C-13 side chain to form paclitaxel. researchgate.netbohrium.com
Recent academic research has focused on elucidating the complete biosynthetic pathway and identifying all the involved enzymes. researchgate.netbohrium.comchemistryworld.com For instance, a bifunctional cytochrome P450 enzyme, Taxane oxetanase (TOT), which catalyzes the formation of the characteristic oxetane (B1205548) ring of the taxane core, has been identified. researchgate.netbohrium.com By identifying and characterizing these enzymes, researchers are making progress toward reconstituting the this compound biosynthetic pathway in heterologous systems like tobacco or microbes. wikipedia.orgresearchgate.netbohrium.com This bio-engineering approach offers a promising and sustainable alternative for the production of this compound and, subsequently, paclitaxel. mdpi.com
Table 2: Key Enzymatic Step in the Formation of this compound
| Precursor | Enzyme | Product | Function |
|---|---|---|---|
| 10-deacetylbaccatin III (10-DAB) | 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) | This compound | Acetylation of the C-10 hydroxyl group nih.govnih.gov |
This table highlights the final enzymatic conversion leading to the formation of this compound.
This compound is a pivotal intermediate in the complex biosynthetic pathway of the potent anticancer drug paclitaxel (Taxol). Its biosynthesis in Taxus species involves a series of enzymatic reactions that transform a simple diterpenoid precursor into the intricate polycyclic this compound structure. The elucidation of this pathway is crucial for developing alternative, sustainable production methods for paclitaxel and its precursors.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process originating from a common diterpenoid precursor. This pathway involves numerous enzymatic transformations, including cyclization, hydroxylation, oxidation, and acetylation reactions, primarily catalyzed by cytochrome P450 enzymes and acyltransferases. The pathway can be broadly divided into stages, with the synthesis of this compound representing a key intermediate stage leading to the final product, paclitaxel. oup.comnih.govoup.com
Enzymatic Cascade and Key Biocatalysts in this compound Formation
The formation of this compound from its precursors involves a complex cascade of enzymatic reactions. Several key enzymes have been identified and characterized for their roles in catalyzing specific steps within this pathway.
Role of 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) in this compound Production
10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) is a crucial enzyme in the late stage of this compound biosynthesis. It catalyzes the direct acetylation of 10-deacetylbaccatin III (10-DAB) at the C10 hydroxyl group, using acetyl-CoA as the acetyl donor, to produce this compound. frontiersin.orgmdpi.compnas.orgnih.govmdpi.com This reaction is considered a key step in the pathway. DBAT has been found in Taxus plants and also in some endophytic fungi that produce taxanes. frontiersin.orgnih.gov Studies have investigated the regiospecificity of DBAT and explored its potential in microbial cell factories for this compound production. frontiersin.orgmdpi.com
Contribution of Cytochrome P450 Enzymes to this compound Biosynthesis
Cytochrome P450 monooxygenases (CYP450s) play significant roles in the hydroxylation and oxidation reactions that modify the taxane skeleton during this compound biosynthesis. biorxiv.orgnih.gov These enzymes introduce hydroxyl groups at various positions on the taxane core, which are essential for the formation of the this compound structure. The CYP725A subfamily, specific to Taxus, includes several P450 enzymes involved in this pathway. cjnmcpu.comresearchgate.net
Identification and Functional Characterization of Specific Enzymes in the this compound Pathway
Significant progress has been made in identifying and characterizing specific enzymes involved in the biosynthesis of this compound. Recent research, often utilizing heterologous expression systems, has led to the discovery of previously elusive enzymes.
Key enzymes identified include:
Taxadiene Synthase (TXS): Catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to form the taxadiene skeleton, the first committed step in the pathway. oup.compku.edu.cnresearchgate.nettdx.cat
Taxane Oxetanase 1 (TOT1): A bifunctional cytochrome P450 enzyme responsible for the formation of the characteristic oxetane ring in this compound. This enzyme catalyzes an oxidative rearrangement. nih.govcjnmcpu.compku.edu.cnchemrxiv.orgoup.comfrontiersin.orgresearchgate.net
Taxane 9α-Hydroxylase (T9αH): A cytochrome P450 enzyme that introduces a hydroxyl group at the C9 position of the taxane core. oup.combiorxiv.orgnih.govcjnmcpu.comresearchgate.netpku.edu.cnchemrxiv.orgoup.comfrontiersin.org Multiple forms of T9αH have been reported, showing different substrate specificities. researchgate.net
Taxane 1β-Hydroxylase (T1βH): Involved in the hydroxylation at the C1β position. nih.govoup.combiorxiv.org
Taxane 7β-O-Acyltransferase (T7AT): An acyltransferase involved in the modification of the taxane structure. biorxiv.orgresearchgate.net
Taxane 7β-O-Deacetylase (T7dA): A deacetylase enzyme. biorxiv.orgresearchgate.net
Taxane 9α-O-Deacetylase (T9dA): Another deacetylase enzyme. biorxiv.orgresearchgate.net
Taxane 9-Oxidase (T9ox): An enzyme involved in oxidation at the C9 position. oup.combiorxiv.orgresearchgate.net
These enzymes, along with others like Taxadiene 5α-hydroxylase (T5αH), Taxane 13α-hydroxylase (T13αH), Taxane 2α-hydroxylase (T2αH), Taxadiene-5α-ol-O-acetyl transferase (TAT), and Taxane-2α-O-benzoyltransferase (TBT), work in concert to convert the initial precursor into this compound. nih.govpku.edu.cnmpg.de
Precursor Utilization in this compound Biosynthesis
The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). oup.comnih.govnih.govtdx.cat GGPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by the action of geranylgeranyl diphosphate synthase (GGPPS). oup.comtdx.cat TXS then catalyzes the cyclization of GGPP to form taxadiene. oup.compku.edu.cnresearchgate.nettdx.cat
A key intermediate in the pathway leading directly to this compound is 10-deacetylbaccatin III (10-DAB). frontiersin.orgmdpi.compnas.orgnih.govfrontiersin.orgindena.comresearchgate.netmedkoo.com 10-DAB is converted to this compound by the action of DBAT, involving the addition of an acetyl group at the C10 position. frontiersin.orgmdpi.compnas.orgnih.govmdpi.comindena.commedkoo.com
Reconstitution of this compound Biosynthetic Pathway in Heterologous Systems
Reconstituting the this compound biosynthetic pathway in heterologous systems is a significant area of research aimed at achieving sustainable and scalable production of this valuable compound.
Nicotiana benthamiana as a Model System for this compound Pathway Elucidation
Research findings have demonstrated the production of this compound in N. benthamiana at levels comparable to those found in Taxus needles. biorxiv.orgmpg.de While different minimal gene sets have been reported for this compound production in this system, highlighting potential variations in pathway branches or enzyme promiscuity, the use of N. benthamiana has significantly advanced the understanding and reconstitution of this complex biosynthetic route. nih.govnih.govmpg.de
Here is a table summarizing some of the enzymes discussed and their roles:
| Enzyme Name | Abbreviation | Catalyzed Reaction / Role |
| Taxadiene Synthase | TXS | Cyclization of GGPP to taxadiene |
| 10-Deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acetylation of 10-DAB to this compound |
| Taxane Oxetanase 1 | TOT1 | Formation of the oxetane ring |
| Taxane 9α-Hydroxylase | T9αH | Hydroxylation at the C9 position |
| Taxane 1β-Hydroxylase | T1βH | Hydroxylation at the C1β position |
| Taxane 7β-O-Acyltransferase | T7AT | Acyl transfer reaction |
| Taxane 7β-O-Deacetylase | T7dA | Deacetylation reaction |
| Taxane 9α-O-Deacetylase | T9dA | Deacetylation reaction |
| Taxane 9-Oxidase | T9ox | Oxidation at the C9 position |
| Geranylgeranyl Diphosphate Synthase | GGPPS | Synthesis of GGPP from IPP and DMAPP |
| Taxadiene 5α-hydroxylase | T5αH | Hydroxylation of taxadiene at C5 |
| Taxane 13α-hydroxylase | T13αH | Hydroxylation at C13 |
| Taxane 2α-hydroxylase | T2αH | Hydroxylation at C2 |
| Taxadiene-5α-ol-O-acetyl transferase | TAT | Acetylation of taxadien-5α-ol |
| Taxane-2α-O-benzoyltransferase | TBT | Benzoylation at C2 |
Structure
2D Structure
Properties
IUPAC Name |
(4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSOCFBDVBLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of Baccatine Iii
Genetic Regulation and Co-regulation of Baccatine III Biosynthesis (e.g., Jasmonate Induction)
The biosynthesis of this compound and other taxanes is subject to genetic regulation, with the expression of genes encoding the biosynthetic enzymes playing a critical role researchgate.net. Studies have indicated that the expression levels of genes involved in the taxane (B156437) pathway, such as DBAT and BAPT, can be influenced by various factors ipef.br.
Jasmonates, a class of plant hormones, are known to act as potent elicitors of taxane biosynthesis in Taxus species mdpi.comencyclopedia.puboup.comoup.com. Exogenous application of methyl jasmonate (MeJA) has been shown to significantly increase the production of both paclitaxel (B517696) and this compound in Taxus cell suspension cultures oup.comnih.gov. This induction is mediated, at least in part, by the activation of promoters of several genes in the paclitaxel biosynthetic pathway nih.gov. Transcriptome analyses have revealed that MeJA can activate the terpenoid biosynthesis branch of taxane synthesis and upregulate the expression of genes associated with the pathway oup.comnih.gov. Transcription factors, including those from the MYC family, are implicated in the jasmonate signaling pathway that regulates taxane biosynthesis encyclopedia.pubnih.govmdpi.com. For instance, MYC2 transcription factors are involved in regulating jasmonate-responsive genes by binding to specific promoter elements nih.gov.
Inter-species Variations in this compound Biosynthetic Pathways Across Taxus Genus
While the core taxane biosynthetic pathway is thought to be largely conserved across the Taxus genus, variations in the accumulation of this compound and other taxoids exist among different Taxus species mdpi.comfrontiersin.orgnih.govoup.combiorxiv.org. These variations can be attributed to differences in the genetic makeup and the regulation of the biosynthetic pathway in each species oup.com. Although the fundamental enzymatic steps are similar, the efficiency of these steps and the expression levels of the corresponding genes can vary, leading to different metabolic profiles nih.govoup.com.
Comparative Metabolomics of this compound Content in Different Taxus Species
Comparative metabolomic studies have highlighted the significant differences in the content of this compound and other taxanes among various Taxus species mdpi.comnih.govnih.govmdpi.com. These studies analyze the complete set of metabolites in different species to understand the variations in their chemical composition.
For example, comparative analyses have shown that Taxus yunnanensis can have the highest content of this compound, followed by Taxus mairei mdpi.com. Another study comparing Taxus cuspidata, Taxus media, and Taxus mairei found that T. cuspidata accumulated the highest levels of this compound nih.gov.
The variation in this compound content across species is a key factor in selecting suitable Taxus sources for the semi-synthesis of paclitaxel mdpi.comencyclopedia.pub.
Here is a table summarizing some comparative metabolomics findings on this compound content in different Taxus species:
| Taxus Species | Relative this compound Content | Source |
| Taxus yunnanensis | Highest | mdpi.com |
| Taxus mairei | Slightly lower than T. yunnanensis | mdpi.com |
| Taxus cuspidata | High | nih.gov |
| Taxus media | Lower than T. cuspidata | nih.gov |
| Taxus chinensis | Total taxanes highest | mdpi.com |
Influence of Environmental Factors on this compound Biosynthesis in Taxus (e.g., Temperature, Light Exposure, Geographic Origin)
Temperature is one such factor, with studies indicating that it can significantly influence the content of bioactive compounds like taxanes mdpi.comresearchgate.net. For instance, low temperatures have been reported to promote the synthesis of certain fatty acids in Taxus, suggesting a broader impact on plant metabolism nih.gov.
Light exposure also affects taxane concentrations nih.govnih.gov. Studies have shown that light intensity and continuous light or darkness can influence the accumulation of secondary metabolites in plant cell cultures, including taxanes nih.gov. White light, specifically, has been reported to affect the accumulation of taxol and this compound in Taxus cuspidata cell cultures nih.gov. UV-B radiation, a type of light stress, has also been shown to induce the accumulation of taxoids in Taxus cuspidata, potentially by initiating the jasmonate signaling pathway nih.gov.
Geographic origin is another crucial factor influencing the variation in active components of Taxus species mdpi.combiorxiv.org. Differences in climate, soil conditions, and other environmental aspects associated with geographic location contribute to variations in the metabolic profile, including the content of this compound mdpi.combiorxiv.org. Studies comparing Taxus baccata populations from different geographic origins have revealed considerable variation in this compound content biorxiv.org.
The growth period and age of the plant tissue also contribute to the variation in taxane content mdpi.comresearchgate.netbiorxiv.org.
Production Methodologies for Baccatine Iii in Research Settings
Extraction and Isolation of Baccatine III from Taxus Species
This compound is naturally found in trees of the Taxus genus, commonly known as yews. wikipedia.org Traditional methods involved extracting taxanes, including this compound, from the bark of slow-growing yew trees. However, this approach is not environmentally sustainable due to the low concentration in the bark and the destructive nature of the harvesting. jmb.or.kr Research has shifted towards utilizing renewable plant sources and optimizing extraction techniques.
Utilization of Renewable Plant Sources for this compound Acquisition (e.g., Needles, Twigs)
To address the sustainability concerns, researchers have focused on extracting this compound from renewable parts of Taxus species, such as needles and twigs, which can be harvested without destroying the tree. jmb.or.krresearchgate.net Studies have investigated the presence of this compound and related taxoids in these plant parts. For instance, 10-deacetylbaccatin III, a closely related precursor, has been detected in Taxus baccata leaves (needles) and twigs. researchgate.net Utilizing these readily available biomass sources is a more environmentally friendly approach for obtaining precursors for semi-synthesis. jmb.or.kr
Comparative Analysis of Extraction Methods for this compound Recovery (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Pressurized Liquid Extraction, Soxhlet Extraction)
Various extraction methods have been employed and compared to efficiently recover this compound and other taxoids from Taxus biomass. Conventional methods like maceration and Soxhlet extraction have been used, but they often suffer from low selectivity, high solvent consumption, and long extraction times. researchgate.net More advanced techniques aim to overcome these limitations.
Studies have compared methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Soxhlet extraction (SE) for the recovery of taxoids, including 10-deacetylbaccatin III, from Taxus baccata twigs. researchgate.net Pressurized Liquid Extraction (PLE) has been found to be effective, offering significantly shorter extraction times compared to Soxhlet extraction. researchgate.net Ultrasound-Assisted Extraction (UAE) is another technique that can reduce the quantity of organic solvents needed compared to Soxhlet extraction by promoting mass transfer through cavitation. aksaray.edu.tr
Research indicates that the efficiency of extraction can vary depending on the matrix and the specific compounds being analyzed. researchgate.net While some studies suggest MAE can improve extraction in certain matrices, its reproducibility and recovery compared to conventional Soxhlet may be less favorable in some cases. researchgate.net UAE has also been explored for extracting 10-deacetylbaccatin III from Taxus baccata needles, with studies optimizing parameters like temperature, extraction time, and particle size for better yields using solvents like ethanol (B145695) and methanol. aksaray.edu.tr
The yields obtained from different extraction methods can vary. For example, in one study on Taxus baccata needles using UAE, optimized conditions yielded 102 mg/kg of 10-deacetylbaccatin III with ethanol and 112 mg/kg with methanol. aksaray.edu.tr
This compound Production via Plant Cell Culture and Suspension Systems
Plant cell culture offers a promising alternative for the sustainable production of this compound, providing a controlled environment and a potentially continuous supply of the compound. google.comresearchgate.net This method involves growing Taxus cells in liquid suspension or immobilized systems. researchgate.net
Elicitation Strategies for Enhanced this compound Accumulation (e.g., Methyl Jasmonate, Squalestatin)
Elicitation, the process of stimulating plant cells to produce secondary metabolites, is a key strategy for enhancing this compound accumulation in cell cultures. Various elicitors have been investigated, with Methyl Jasmonate (MeJA) being one of the most effective chemical elicitors for inducing taxane (B156437) production in Taxus suspension cultures. google.comcas.czphytojournal.com Studies have shown that MeJA can significantly increase the production of both paclitaxel (B517696) and this compound in Taxus cell suspension cultures. cas.cznih.govresearchgate.net
Squalestatin, a fungal metabolite, has also been explored as an elicitor. researchgate.netresearchgate.nettubitak.gov.trtubitak.gov.tr Research indicates that Squalestatin can stimulate the production of this compound in Taxus baccata cell suspension cultures. researchgate.nettubitak.gov.tr The effect of elicitors can be influenced by factors such as concentration, exposure duration, and the specific cell line used. phytojournal.com For instance, in Taxus baccata immobilized cells, the greatest accumulation of this compound was observed with 100 µM MeJA, while increasing the concentration to 200 µM decreased the yield. cas.cz
Impact of Culture Conditions on this compound Production in Vitro (e.g., Media Composition, Carbon Source, pH, Temperature)
Optimizing culture conditions is crucial for maximizing this compound production in plant cell cultures. Factors such as the composition of the culture medium, the type and concentration of the carbon source, pH, and temperature can significantly influence cell growth and secondary metabolite accumulation. sigmaaldrich.comh-its.orgnih.govoup.com
The choice of culture medium is critical, with different media formulations impacting cell growth and taxane production. google.comnih.gov Studies have involved assaying various culture media to select optimal ones for cell growth and product formation. nih.gov
The carbon source in the medium provides the energy and carbon skeletons necessary for cell growth and metabolite synthesis. Research has explored the effect of carbon source optimization on this compound production. researchgate.net For example, glycerol (B35011) supply and slightly acidic conditions have been investigated for their promotion effects on the biotransformation of 10-deacetylbaccatin III to this compound in engineered microbial strains. researchgate.net
Maintaining a stable and appropriate pH is essential for cell culture. austinpublishinggroup.com While physiological pH for most cell cultures is typically between 7.2 and 7.4, some cell lines might tolerate or even prefer slightly different ranges. austinpublishinggroup.comculturecollections.org.uk The pH of the culture medium is often controlled using buffer systems, such as the bicarbonate buffer system, which is influenced by the CO2 concentration in the incubator. austinpublishinggroup.comculturecollections.org.uk
Temperature is another critical parameter affecting cell culture and metabolite production. Optimal temperature ranges are typically maintained to support cell viability and metabolic activity. austinpublishinggroup.com
This compound Accumulation in Immobilized Plant Cells
Immobilizing plant cells within a matrix, such as calcium alginate beads, can offer advantages for secondary metabolite production, including potentially enhanced yields and easier separation of the product from the cells. researchgate.netcas.cznih.govresearchgate.net Immobilized cell systems can promote the natural tendency of plant cells to aggregate, which may improve the synthesis and accumulation of secondary metabolites. researchgate.net
Studies have demonstrated that immobilizing Taxus baccata cells in calcium alginate can increase the yields of this compound compared to free suspension cultures. cas.cznih.govresearchgate.net For example, yields of this compound in shake-flask cultures of immobilized cells increased compared to free cells under optimized conditions. nih.gov The concentration of the immobilization matrix, such as the percentage of alginate used, can also affect this compound production. cas.cz
Scaling up production from shake flasks to bioreactors while using immobilized cells has also been investigated, showing considerable increases in this compound yields in different bioreactor types, including stirred, airlift, and wave bioreactors. nih.govresearchgate.net
Microbial Biotransformation and Metabolic Engineering for this compound Production
Microbial systems offer a promising route for this compound production, leveraging their rapid growth rates and ease of genetic manipulation. nih.govfrontiersin.org This approach often involves introducing genes encoding enzymes from the paclitaxel biosynthetic pathway into suitable microbial hosts.
Heterologous Expression Systems for this compound Synthesis
Heterologous expression involves introducing genetic material from one organism into another to enable the host to produce a desired compound. For this compound synthesis, the key enzyme is 10-deacetylbaccatin III-10-O-transferase (DBAT), which catalyzes the acetylation of 10-deacetylbaccatin III (10-DAB) to this compound. nih.govfrontiersin.orgmdpi.com
Escherichia coli: Escherichia coli has been widely explored as a host for the heterologous expression of DBAT due to its well-characterized genetics and rapid growth. nih.govfrontiersin.orgwikipedia.org Studies have successfully integrated the dbat gene into the E. coli genome to construct strains capable of synthesizing this compound from 10-DAB. nih.govfrontiersin.orgnih.gov However, the stability of this compound synthesis in some initial E. coli strains was found to be relatively unstable. nih.govfrontiersin.orgnih.gov
Flammulina velutipes: The mushroom Flammulina velutipes has also been investigated as a host for this compound production through the expression of the endophytic fungal gene responsible for synthesizing this compound (likely encoding DBAT). wikipedia.org
Gliocladium sp.: While not explicitly detailed in the provided search results regarding this compound synthesis, endophytic fungi like Gliocladium sp. are known to produce taxanes, including paclitaxel, and have been subjects of research for taxane production. The enzymes involved in the pathway, including DBAT, are found in endophytic fungi. nih.govfrontiersin.orgdntb.gov.ua
Enzyme Engineering for Improved this compound Yield
Engineering the DBAT enzyme is a strategy to enhance this compound production by improving its catalytic efficiency and stability.
DBAT Thermostability: The thermostability of DBAT is a critical factor affecting the efficiency of this compound synthesis in microbial cell factories. nih.govfrontiersin.orgnih.gov Research has focused on improving DBAT thermostability through methods like semi-rational design and site-directed mutagenesis. nih.govfrontiersin.orgnih.govscau.edu.cn For instance, a mutant dbat gene, dbatS189V, with improved thermostability was identified, leading to significantly increased this compound production when expressed in an engineered E. coli strain. nih.govfrontiersin.orgnih.gov The optimal reaction temperature for engineered DBAT mutants has been reported around 32.5 °C. scau.edu.cn
Enhancement of this compound Precursor Supply in Microbial Cell Factories
The synthesis of this compound from 10-DAB by DBAT requires acetyl-CoA as the acetyl donor. nih.govfrontiersin.orgmdpi.com Therefore, increasing the intracellular supply of acetyl-CoA in microbial hosts is a key metabolic engineering strategy to improve this compound yield. nih.govfrontiersin.orgmdpi.comresearchgate.net
Acetyl-CoA: Acetyl-CoA is a central metabolite involved in various biological processes and serves as the acetyl donor in the biosynthesis of acetylated compounds like this compound. nih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com Metabolic engineering approaches have been employed to enhance acetyl-CoA generation in E. coli. nih.govfrontiersin.orgresearchgate.net Studies have shown that increasing the supply of carbon sources, such as glycerol, can lead to increased acetyl-CoA production, thereby boosting this compound yields. nih.govfrontiersin.orgmdpi.comresearchgate.net Engineered E. coli strains with improved acetyl-CoA generation have demonstrated significantly higher this compound production. nih.govfrontiersin.orgnih.govresearchgate.net
Whole-Cell Catalysis Approaches for this compound Conversion
Whole-cell catalysis utilizes intact microbial cells expressing the necessary enzymes to perform biotransformations. This approach can simplify the production process by avoiding the need for enzyme purification.
Whole-cell bioconversion systems using E. coli expressing DBAT have been developed for the production of this compound from 10-DAB. nih.govfrontiersin.orgmdpi.comnih.gov These systems can utilize different carbon sources, such as glucose or glycerol, which are metabolized to produce acetyl-CoA required for the acetylation reaction. nih.govfrontiersin.org Optimized whole-cell catalytic bioprocesses have been established, demonstrating the conversion of 10-DAB from sources like Taxus chinensis needles into this compound. mdpi.comnih.govresearchgate.net
Semi-synthesis of this compound from Precursors
Semi-synthesis involves using naturally occurring precursors, often isolated from Taxus species, and performing chemical or enzymatic modifications to obtain the desired compound.
Enzymatic Acetylation of 10-Deacetylbaccatin III to this compound
Enzymatic acetylation of 10-deacetylbaccatin III (10-DAB) is a key step in the semi-synthesis of this compound. This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-transferase (DBAT). nih.govresearchgate.netnih.govnih.gov
DBAT catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at the C10 position of 10-DAB. nih.govfrontiersin.orgnih.gov This enzymatic conversion is highly specific for the 10-hydroxyl group. nih.gov
Enzymatic processes have been developed for this acetylation, sometimes utilizing immobilized enzymes to improve stability and reusability. researchgate.netnih.govnih.gov Various acetyl donors can be used in enzymatic acetylation, with acetyl-CoA being the natural substrate. nih.govfrontiersin.orgmdpi.comnih.gov Studies have also explored alternative acetyl donors like vinyl acetate (B1210297) and acetylsalicylic acid methyl ester in enzymatic reactions. mdpi.comresearchgate.net
Research has focused on optimizing reaction conditions, such as pH and temperature, for efficient enzymatic acetylation of 10-DAB to this compound. scau.edu.cnresearchgate.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 65366 |
| Paclitaxel | 36314 |
| 10-Deacetylbaccatin III | 107849 |
| Acetyl-CoA | 644331 |
| Vinyl acetate | 6995 |
| Glycerol | 753 |
| Glucose | 5793 |
Data Tables
Here are some data tables based on the research findings:
Table 1: this compound Production in Engineered E. coli Strains
| E. coli Strain | DBAT Variant | Acetyl-CoA Supply Enhancement | Carbon Source | This compound Yield (μM) | This compound Yield (mg/L) | Fold Increase vs. BWD01 |
| BWD01 | Wild-type DBAT | No | Glycerol | 4.68 ± 0.21 | - | 1.00 |
| BWS01 | DBATS189V | No | Glycerol | - | - | - |
| N05S01 | DBATS189V | Yes (Engineered Strain N05) | Glycerol | 49.10 ± 0.36 | 28.8 | 10.50 |
Data derived from reference nih.govfrontiersin.orgresearchgate.net. Note: Some yield values were not explicitly provided in mg/L in the source for all strains.
Table 2: Enzymatic Acetylation of 10-Deacetylbaccatin III
| Enzyme Source | Acetyl Donor | Conditions | Yield | Reference |
| Nocardioides luteus SC 13913 C-10 deacetylase (immobilized) | Vinyl acetate | Ambient temperature, pH 7 | 51% | researchgate.net |
| Taxus baccata root crude extract | Acetyl-CoA | Cell-free system | Not specified | nih.gov |
| Recombinant DBAT | Acetylsalicylic acid methyl ester | Optimized conditions (e.g., 37 °C, pH 7.0) | Up to 14.82 mg/mL acetyl-CoA produced | mdpi.com |
Note: Table 2 includes data on the enzymatic reaction itself, which is a key part of semi-synthesis.
Table 3: Whole-Cell Biotransformation of Taxus chinensis Needles to this compound
| Substrate Source | Substrate Concentration | Whole-Cell Catalyst | Optimized Conditions | This compound Yield (mg/L) | Reference |
| Taxus chinensis needles | 40 g/L | Recombinant TcDBAT E. coli strain | 16 °C, LB + 10 g/L glycerol, pH 6.5, 48 h | 20.66 | mdpi.comnih.gov |
Chemical Transformation of 10-Deacetylbaccatin III to this compound (e.g., Lewis Acid Catalysis)
One of the primary methods for obtaining this compound in research and industrial settings is the selective acetylation of 10-deacetylbaccatin III. 10-Deacetylbaccatin III is a natural taxane precursor found in various Taxus species, often in higher abundance than baccatin (B15129273) III itself wikipedia.org. The conversion involves introducing an acetyl group at the C10 hydroxyl position.
Traditional acetylation methods using reagents like acetic anhydride (B1165640) and pyridine (B92270) often result in a mixture of baccatin III and other acetylated products, such as 7-acetyl-10-deacetylbaccatin III google.com. Achieving selective acetylation specifically at the C10 position is critical for efficient baccatin III production.
Lewis acid catalysis has emerged as an effective strategy for promoting the selective acylation of the C10 hydroxyl group in 10-deacetylbaccatin III google.comgoogle.comgoogleapis.comepo.org. Various Lewis acids, including TiCl₄, ZnCl₂, Sc(OTf)₃, and AlCl₃, have been shown to catalyze this transformation google.comepo.org. Rare earth metal compounds, particularly those with strong electron-withdrawing counterions like triflates (e.g., MLₓ where M = La, Ce, Pr, Nd, Pm, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb or Lu), have demonstrated high effectiveness in selectively acylating 10-deacetylbaccatin III with anhydrides, such as acetic anhydride, in high yields google.comgoogle.comgoogleapis.comepo.org. While other Lewis acids can also facilitate the conversion, rare earth metal catalysts generally offer faster reaction rates and higher conversions, often requiring lower catalyst loading (e.g., 10 mol%) compared to some other Lewis acids google.comepo.org. The choice of solvent can also influence conversion rates, depending on the solubility of 10-deacetylbaccatin III google.comepo.org.
Beyond chemical catalysis, enzymatic methods have also been explored for this conversion. An enzyme capable of catalyzing the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III is known wikipedia.orggoogle.com. Specifically, 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) catalyzes the reaction between 10-deacetylbaccatin III and acetyl-CoA to produce baccatin III and CoA wikipedia.orgnih.gov. This enzymatic approach offers high regiospecificity nih.gov.
Conversion of Other Taxane Precursors to this compound (e.g., 9-dihydro-13-acetylbaccatin III)
Apart from 10-deacetylbaccatin III, other naturally occurring taxanes have been investigated as potential precursors for baccatin III. One such taxane is 9-dihydro-13-acetylbaccatin III (9-DHAB), which is found in significant amounts in the needles and stems of the Canadian yew (Taxus canadensis) tandfonline.comepo.orgnih.govresearchgate.netaphios.com. 9-DHAB possesses the core taxane skeleton but differs from baccatin III in the oxidation state at C9 (hydroxyl instead of ketone) and the presence of an acetyl group at C13 epo.org.
Research has demonstrated efficient methods for converting 9-DHAB to baccatin III nih.govresearchgate.net. Synthetic routes proposed for the synthesis of biologically active taxanes from 9-DHAB often involve its conversion to baccatin III or 10-deacetylbaccatin III and their 7-protected derivatives epo.org. One approach involves the oxidation of the C9 hydroxyl group in a 7-protected-9-DHAB derivative, followed by deacetylation steps at C10 and/or C13 epo.org. While the conversion of 9-DHAB to baccatin III is a valuable route, existing methods have faced challenges such as difficult and low-yield deacetylation at the C13 hydroxyl group and limitations in scalability and versatility of intermediates epo.org. Nevertheless, the abundance of 9-DHAB in Taxus canadensis makes it an attractive starting material for baccatin III production tandfonline.comepo.orgnih.govresearchgate.net.
Total Synthesis Approaches to the this compound Core Structure
Given the limited natural supply of baccatin III and its derivatives, significant research efforts have been dedicated to the total synthesis of the taxane core structure. Total synthesis provides an alternative source for baccatin III and allows for the creation of novel taxane analogs. The complex, highly oxygenated tetracyclic [6-8-6-4] core skeleton of baccatin III, with its multiple contiguous chiral centers and strained ring system, presents a formidable challenge in organic synthesis researchgate.net.
Since the first total chemical synthesis of paclitaxel (which contains the baccatin III core) was reported, numerous total and formal synthesis strategies targeting the taxane skeleton have been developed by various research groups researchgate.netwikipedia.org. These approaches often involve convergent strategies, where different rings or fragments of the molecule are synthesized separately and then coupled together wikipedia.orgwikipedia.org.
Formal Syntheses Targeting the this compound Skeleton
Formal synthesis refers to a synthetic route that produces a known intermediate that has already been converted to the target molecule via a previously established pathway. Several formal syntheses of paclitaxel and thus the baccatin III skeleton have been reported researchgate.netugr.esresearchgate.net. These routes aim to efficiently construct key intermediates that can then be transformed into baccatin III or paclitaxel using existing methodologies. For instance, some formal syntheses have focused on building the ABC ring system and subsequently forming the D ring to arrive at baccatin III researchgate.net. Other approaches have utilized strategies involving radical cyclization reactions to construct core ring systems relevant to the taxane skeleton ugr.es. These formal syntheses contribute valuable methodologies and intermediates to the broader field of taxane synthesis research.
Key Chemical Transformations and Strategies in this compound Total Synthesis (e.g., Intramolecular Heck Reaction, Oxetane-Forming Reactions, Wieland-Miescher Ketone Derivatization)
Total synthesis strategies for baccatin III and the taxane core employ a variety of sophisticated chemical transformations to construct the intricate molecular architecture. Several key reactions and strategies are recurrent themes in these syntheses.
The intramolecular Heck reaction is a powerful tool utilized in some total synthesis routes, notably in the Danishefsky synthesis wikipedia.orgacs.orgresearchgate.netuni-konstanz.de. This reaction is employed to close the eight-membered B ring by forming a carbon-carbon bond between specific positions on a precursor molecule wikipedia.orguni-konstanz.de.
The formation of the four-membered oxetane (B1205548) ring (D ring) is another critical step. In some syntheses, such as the Danishefsky route, the oxetane ring is constructed relatively early in the synthetic sequence, demonstrating its stability under various reaction conditions wikipedia.orgacs.orgresearchgate.netuni-konstanz.de. Methods for oxetane formation can involve converting a carbonyl group to an epoxide using reagents like the Corey-Chaykovsky reagent, followed by treatment with a suitable reagent to induce ring closure wikipedia.org.
Derivatization of readily available starting materials is also a key strategy. The Wieland-Miescher ketone, a commercially available chiral building block, has been extensively used as a starting material in the synthesis of the C and D rings of the taxane core, particularly in the Danishefsky synthesis wikipedia.orgacs.orgresearchgate.netuni-konstanz.de. Its inherent chirality allows for the introduction of specific stereocenters early in the synthesis wikipedia.org. Transformations of the Wieland-Miescher ketone involve a series of steps to build the desired ring system and introduce necessary functional groups and stereochemistry wikipedia.orguni-konstanz.de.
Other key transformations and strategies employed in taxane total synthesis include Johnson-Corey-Chaykovsky reactions, radical cyclizations, and various methods for selective functional group interconversions and protection/deprotection wikipedia.orgugr.esresearchgate.net.
Stereochemical Control and Racemic Syntheses of this compound
Controlling the stereochemistry is paramount in the synthesis of baccatin III due to the presence of numerous chiral centers researchgate.netnih.gov. The biological activity of taxanes is highly dependent on their precise three-dimensional structure. Total synthesis efforts aim to achieve stereoselective construction of the taxane core, leading to the desired enantiomer of baccatin III.
One approach to achieving stereochemical control is the use of enantiomerically pure starting materials, such as the (+)-enantiomer of the Wieland-Miescher ketone, which can dictate the stereochemistry of subsequent reactions wikipedia.org. Diastereoselective transformations, where the stereochemistry of a new chiral center is controlled by existing chiral centers in the molecule, are also crucial throughout the synthesis uni-konstanz.de.
While the ultimate goal is often the synthesis of enantiomerically pure baccatin III, some synthetic strategies may involve the preparation of racemic mixtures of intermediates researchgate.netgoogle.com. In such cases, methods for resolving the racemic mixture into individual enantiomers are required google.com. Kinetic resolution, which involves a reaction that proceeds faster for one enantiomer than the other, has been explored, particularly in the context of synthesizing taxane side chains and analogues, highlighting the importance of stereochemical resolution techniques in taxane chemistry researchgate.net. The development of methods for determining the absolute stereochemistry of chiral intermediates and products is also essential in total synthesis nih.gov.
Chemical Modifications and Derivatization of Baccatine Iii
Regioselective Modifications of the Baccatine III Core Structure
Regioselective modification of the baccatin (B15129273) III core is essential due to the presence of multiple hydroxyl groups and other reactive functionalities. Achieving selectivity often requires strategic protection and deprotection steps or the use of specific reagents and biocatalysts. For instance, the selective protection of the C7 hydroxyl group in 10-deacetylbaccatin III using triethylsilyl chloride (TESCl) is a key step in the semi-synthesis of paclitaxel (B517696) derivatives. vt.edu This regioselective silylation at the C7 position is favored over the C10 hydroxyl under optimized conditions. vt.edu Biocatalytic approaches using enzymes like taxane (B156437) 2-O-benzoyltransferase (mTBT) have also demonstrated excellent regioselectivity in the dearoylation and rearoylation of taxane precursors. ambeed.com Regioselective reductive deacetylation has also been employed to prepare 7-triethylsilylbaccatin III. dntb.gov.ua
Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies
The synthesis of baccatin III analogs and derivatives is a significant area of research focused on understanding the relationship between structural features and biological activity. Modifications at different positions of the baccatin core and the side chain have yielded valuable insights into the pharmacophore of taxanes. nih.govacs.org
C10 Position Modifications of this compound
Modifications at the C10 position of the baccatin III core have been explored to develop new taxanes with altered properties. For example, simple hydrolysis or epimerization of the C10 acetate (B1210297) group in paclitaxel and Taxol C has been shown to reduce interaction with P-glycoprotein, potentially enhancing their ability to cross biological barriers. researchgate.net The introduction of different acyl groups at the C10 position of 10-deacetylbaccatin III is a common strategy, often catalyzed by Lewis acids. google.com Studies involving single-site modification at C10 have utilized substrate-controlled hydride addition to a C9 and C10 diketone intermediate. researchgate.net
C9 Carbonyl Modifications of this compound
Modifications at the C9 position, particularly the carbonyl group, have also been investigated. The conversion of the C9 hydroxyl group to a carbonyl is a transformation that can be achieved through oxidation. google.com Novel taxane derivatives with a C9 carbonyl modification have been synthesized, sometimes involving the formation of cyclic carbonates. researchgate.net The oxidation of the C9 hydroxyl can be performed selectively, even without protecting the C7 hydroxyl. google.com
Derivatization of 13-Deoxybaccatin III and its Epimers (e.g., 13-epi-baccatin III, 13-oxo-baccatin III)
Derivatization of 13-deoxybaccatin III and its epimers, such as 13-epi-baccatin III and 13-oxo-baccatin III, is relevant for accessing a wider range of taxane structures. An efficient synthesis of 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III has been reported, involving oxidation followed by reduction. nih.gov The preparation of 13-oxo-7-O-(triethylsilyl)baccatin III from 13-epi-7-O-(triethylsilyl)baccatin III using specific oxidizing agents has also been described. nih.gov These derivatives serve as intermediates for synthesizing taxanes with modifications at the C13 position, which is crucial for the attachment of the side chain. google.com New taxanes containing a baccatin[14,1-d]furan-2-one nucleus have been prepared starting from 13-oxo-7-Tes-baccatin III. nih.gov
Analytical Methodologies for Baccatine Iii Research
Chromatographic Techniques for Baccatine III Analysis
Chromatography plays a vital role in separating this compound from intricate mixtures, enabling its purification and subsequent analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely employed for both analytical and preparative purposes.
HPLC methods have been developed for the routine analysis of this compound and related taxanes in Taxus plant extracts tandfonline.com. These methods often utilize C18 columns and gradient elution with mobile phases such as acetonitrile (B52724) and water tandfonline.comfrontiersin.org. For instance, an isocratic HPLC method used for analyzing 10-deacetylbaccatin III (10-DAB III), a closely related compound, employed a C18-AQ column (150x4.0 mm, 3 µm) with a mobile phase of 28% acetonitrile, 72% water, and 0.1% acetic acid, detected at 230 ± 5 nm google.com. Another HPLC system for this compound analysis in fermentation culture supernatants used a Diamosil C18 (2) column (250 mm × 4.6 mm, 5 μm) with a mobile phase of 50% acetonitrile and 50% water, detected at 227 nm frontiersin.org.
Preparative HPLC is utilized for the purification of this compound from extracts, allowing for the isolation of higher purity compounds for further research or semi-synthesis google.comgoogle.comnih.gov. Preparative HPLC methods for purifying 10-DAB III, which is then converted to this compound, can yield purity greater than 98% google.comgoogle.com. These methods often involve significant solvent usage google.comgoogle.com. A combination of techniques, including solid phase extraction (SPE) and semi-preparative reversed-phase HPLC, has been shown to be effective for obtaining this compound and 10-DAB III with improved yields compared to traditional methods nih.govbrieflands.com.
UHPLC offers advantages in terms of speed and efficiency compared to traditional HPLC, requiring less solvent and shorter analysis times scirp.org. UHPLC coupled with detectors like charged aerosol detection (CAD) is used for the determination of paclitaxel (B517696) and related substances, including this compound, particularly in pharmaceutical formulations and degradation studies thermofisher.comchromatographytoday.com. This is especially useful for compounds that may lack a strong UV chromophore or when analyzing complex mixtures where UV response factors vary thermofisher.comchromatographytoday.com.
Spectroscopic Techniques for this compound Characterization
Spectroscopic methods are indispensable for the identification, structural confirmation, and quantification of this compound.
UV-Spectroscopy is commonly used as a detection method in conjunction with HPLC for the analysis of this compound, typically at wavelengths around 227 nm or 230 nm, where taxanes exhibit absorbance frontiersin.orgnih.govavantiresearch.comresearchgate.net. The UV spectrum of enzymatically produced this compound has been confirmed to be identical to that of authentic this compound nih.govsemanticscholar.org.
Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS), provides highly sensitive and specific detection and identification of this compound. LC-MS/MS is a powerful hyphenated technique widely applied for the simultaneous identification and quantification of this compound and other taxanes in various matrices, including plant extracts, cell cultures, and biological fluids nih.govrsc.orgrestek.comacgpubs.orgnih.govsigmaaldrich.com. MS/MS methods using desorption chemical ionization have been developed for rapid screening and quantification of this compound in crude plant extracts, offering high specificity and sensitivity nih.govnih.gov. These methods can detect this compound at picogram levels nih.gov. LC-MS/MS in positive ionization mode with selected reaction monitoring (SRM) is used for the detection of this compound and its fragments aksaray.edu.tr. The analysis of taxanes by LC-MS/MS often involves detecting characteristic ions; for this compound, precursor ions around m/z 587.0 and product ions like m/z 405.1 and 105.0 have been reported restek.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of this compound google.comvt.edu. Both ¹H and ¹³C NMR spectra are used to analyze the chemical shifts and coupling constants, providing detailed information about the molecular structure vt.edugoogle.com. Solid-state ¹³C NMR has been used to characterize different polymorphic forms of 10-deacetylbaccatin III, providing insights into conformational differences acs.orgnih.gov.
Molecular and Gene Expression Analysis in this compound Studies
Molecular and gene expression analysis techniques are employed to understand the biological pathways related to this compound production, particularly in plant cell cultures and engineered microorganisms. While not directly analyzing the this compound molecule itself, these methods provide crucial context for its biosynthesis and accumulation.
Quantitative Polymerase Chain Reaction (qPCR), specifically reverse transcription-qPCR (RT-qPCR), is used to measure the expression levels of genes involved in the taxane (B156437) biosynthetic pathway, including those related to this compound formation tubitak.gov.trbiorxiv.orgdntb.gov.ua. For example, qPCR has been used to evaluate the changes in transcription levels of genes like dbat (10-deacetylbaccatin III-10-O-acetyltransferase), an enzyme that catalyzes the conversion of 10-DAB III to this compound, in response to elicitors researchgate.nettubitak.gov.tr. Increased expression of dbat has been shown to correlate with increased this compound accumulation tubitak.gov.tr.
Biological Activities and Mechanisms of Baccatine Iii
Immunomodulatory Effects of Baccatine III
This compound exerts notable influence over the immune system, particularly by modulating the activity of key immune cells involved in tumor progression and antigen presentation. nih.govnih.gov
Myeloid-derived suppressor cells (MDSCs) are known to facilitate tumor-associated immune suppression. nih.gov this compound has been shown to counteract this effect by inhibiting both the accumulation and the suppressive function of MDSCs. nih.gov
In studies involving mouse models with 4T1 mammary carcinoma and CT26 colon cancer, oral administration of this compound led to a significant reduction in tumor growth. nih.gov This anti-tumor activity was associated with a decrease in the accumulation of MDSCs in the spleens of these mice. nih.gov Furthermore, MDSCs isolated from mice treated with this compound exhibited a markedly reduced ability to suppress T-cell activity. nih.gov These cells also produced significantly lower amounts of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of their immunosuppressive function. nih.gov These findings suggest that this compound's anti-tumor effects are, at least in part, mediated by its ability to disrupt the suppressive activity of MDSCs. nih.gov
Table 1: Effect of this compound on MDSC Function
| Feature | Vehicle-Treated Mice | This compound-Treated Mice | Reference |
|---|---|---|---|
| MDSC Accumulation in Spleen | High | Decreased | nih.gov |
| Suppressive Effect on T-cells | High | Significantly Reduced | nih.gov |
| Reactive Oxygen Species (ROS) Production | High | Significantly Reduced | nih.gov |
| Nitric Oxide (NO) Production | High | Significantly Reduced | nih.gov |
This compound has been identified as an agent that can enhance the presentation of antigens by dendritic cells, a critical step in initiating an adaptive immune response. nih.gov It has been shown to increase both Major Histocompatibility Complex (MHC) class I and class II-restricted presentation of exogenous antigens in bone marrow-derived dendritic cells. nih.gov The compound also boosts the class I-restricted presentation of endogenous antigens, such as those encoded by viruses. nih.gov
Notably, this enhancement of antigen presentation does not appear to result from an increase in the phagocytic activity of the dendritic cells. nih.gov When co-encapsulated with an antigen (ovalbumin) in nanoparticles, this compound greatly amplified the capacity of these nanoparticles to induce class I-restricted antigen presentation in dendritic cells, both in vitro and in vivo. nih.gov This enhanced presentation subsequently led to a more potent antigen-specific cytotoxic T-lymphocyte (CTL) response in mice, demonstrating that this compound possesses significant immunomodulatory activities. nih.gov
Table 2: this compound's Influence on Antigen Presentation
| Process | Effect of this compound | Cellular Context | Reference |
|---|---|---|---|
| MHC Class I-Restricted Presentation | Increased | Bone Marrow-Derived Dendritic Cells | nih.gov |
| MHC Class II-Restricted Presentation | Increased | Bone Marrow-Derived Dendritic Cells | nih.gov |
| Phagocytic Activity | No Effect | Bone Marrow-Derived Dendritic Cells | nih.gov |
| Antigen-Specific CTL Response | More Efficient Induction | In vivo (Mice) | nih.gov |
Anti-fibrotic Mechanisms of this compound
This compound has shown protective effects against pulmonary fibrosis, a condition characterized by excessive scarring of lung tissue. nih.gov Its anti-fibrotic action involves targeting key cellular and signaling events that drive the fibrotic process.
Transforming growth factor-beta 1 (TGF-β1) is a primary mediator of fibrosis. This compound has been demonstrated to ameliorate bleomycin-induced pulmonary fibrosis by reducing the secretion of TGF-β1. nih.gov In mouse models of lung fibrosis, administration of this compound led to a dose-dependent reduction in this pro-fibrotic mediator. nih.gov
Furthermore, this compound directly inhibits the differentiation of fibroblasts into myofibroblasts, a critical step in fibrosis, which is induced by TGF-β1. nih.gov This inhibition helps to prevent the excessive production and deposition of extracellular matrix components that characterize fibrotic tissue. nih.gov
Macrophages are a principal source of TGF-β1 in the context of fibrosis. nih.gov this compound has been found to inhibit the activation of macrophages. nih.gov When isolated macrophages were stimulated with IL-13, a known macrophage activator, treatment with this compound resulted in a marked reduction in TGF-β1 expression. nih.gov
Consistent with its effects on TGF-β1 and fibroblast differentiation, this compound also reduces the deposition of collagen and other components of the extracellular matrix (ECM), such as alpha-smooth muscle actin (α-SMA) and fibronectin. nih.gov This reduction in ECM accumulation is a key outcome of its anti-fibrotic activity. nih.gov
Molecular Pathway Modulation by this compound (e.g., AKT/STAT6, Smad2/3 Pathways)
The biological effects of this compound are underpinned by its modulation of specific intracellular signaling pathways.
In the context of its anti-fibrotic and anti-inflammatory effects, this compound has been shown to influence the AKT/STAT6 signaling pathway. nih.gov This pathway is involved in the process of macrophage activation and subsequent TGF-β1 expression. By modulating this pathway, this compound can suppress the initial inflammatory triggers that lead to fibrosis. nih.gov
Furthermore, this compound's ability to inhibit TGF-β1-induced fibroblast differentiation is mediated through the Smad2/3 signaling pathway. nih.gov The Smad proteins are key downstream effectors of the TGF-β1 receptor. By inhibiting this pathway in fibroblasts, this compound directly interferes with the signaling cascade that leads to myofibroblast differentiation and ECM production. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| 10-deacetylbaccatin III |
| Acetyl-CoA |
| alpha-smooth muscle actin (α-SMA) |
| This compound |
| Bleomycin |
| Collagen |
| Fibronectin |
| IL-13 |
| Nitric oxide (NO) |
| Ovalbumin |
| Paclitaxel (B517696) |
| Smad2 |
| Smad3 |
Future Research Directions in Baccatine Iii Studies
Advancements in Recombinant Enzyme Engineering for Enhanced Baccatine III Production
Recombinant enzyme engineering plays a vital role in optimizing the enzymatic steps involved in this compound biosynthesis. Efforts are focused on improving the catalytic efficiency, specificity, and stability of the enzymes in the pathway. For instance, studies have investigated the key enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylbaccatin III (10-DAB) to this compound frontiersin.orgmdpi.com. Molecular docking and site-directed mutagenesis have been employed to identify critical residues in DBAT that influence its catalytic activity nih.govresearchgate.net. Future research will likely involve high-throughput screening of enzyme variants and computational design to generate enzymes with enhanced performance in heterologous hosts.
Research findings have indicated that specific mutations in DBAT, such as those at positions H162, D166, and R363, can impact its activity researchgate.net. Optimizing the thermostability of enzymes like DBAT in microbial cell factories is also a focus for improving this compound production frontiersin.org.
Exploration of Novel Biosynthetic Pathways for this compound Discovery
While significant progress has been made in elucidating the this compound biosynthetic pathway in Taxus species, the complete set of enzymes involved has remained elusive until recently biorxiv.orgresearchgate.netnih.gov. Ongoing research aims to identify any remaining unknown enzymes and understand the intricate regulatory mechanisms governing the pathway. This involves exploring diverse Taxus species and potentially other organisms that may harbor novel enzymes or pathways leading to taxanes.
Recent breakthroughs, utilizing strategies like multiplexed perturbation combined with single-nuclei RNA sequencing (mpXsn), have led to the identification of previously unknown genes involved in this compound biosynthesis in Taxus. These include enzymes like taxane (B156437) 1β-hydroxylase (T1βH), taxane 9α-hydroxylase (T9αH), taxane 7β-O-acyltransferase (T7AT), taxane 7β-O-deacetylase (T7dA), taxane 9α-O-deacetylase (T9dA), and taxane 9-oxidase (T9ox) biorxiv.orgnih.govnih.govbiorxiv.org. The discovery of a nuclear transport factor 2 (NTF2)-like protein (FoTO1) has also been crucial in improving the efficiency of early taxane oxidation steps biorxiv.orgnih.govnih.govbiorxiv.org.
Optimization of Heterologous Systems for Scalable this compound Bioproduction
Developing efficient heterologous systems for this compound production is crucial for overcoming the limitations of plant extraction. Research is focused on optimizing microbial and plant hosts, such as Escherichia coli and Nicotiana benthamiana, to express the necessary taxane biosynthetic genes and produce this compound at commercially viable levels frontiersin.orgresearchgate.net. This involves optimizing gene expression, pathway balancing, and fermentation conditions.
Studies have demonstrated the successful reconstitution of this compound biosynthesis in Nicotiana benthamiana leaves, achieving production levels comparable to those in natural Taxus needles biorxiv.orgnih.govnih.govbiorxiv.org. Optimization of carbon sources and other media components in microbial systems expressing DBAT has also shown promising results in increasing this compound yields from 10-DAB mdpi.comresearchgate.net. For example, optimizing the carbon source with glycerol (B35011) in E. coli expressing TcDBAT resulted in a significantly higher conversion rate of 10-DAB to this compound compared to glucose researchgate.net.
| Host System | Substrate | Key Enzyme(s) Expressed | Achieved this compound Yield / Conversion | Reference |
| Nicotiana benthamiana | de novo | Multiple taxane biosynthetic enzymes (17 genes) | Comparable to Taxus needles | biorxiv.orgnih.govnih.govbiorxiv.org |
| Escherichia coli | 10-Deacetylbaccatin III | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 20.66 mg/L from 40 g/L Taxus needles | mdpi.comresearchgate.net |
| Escherichia coli | 10-Deacetylbaccatin III and Acetyl-CoA | DBAT | Improved with acetyl-CoA shunting | frontiersin.org |
Development of Chemoenzymatic Strategies for this compound Derivatization
Chemoenzymatic approaches combine the specificity of enzymes with the versatility of chemical synthesis for the efficient derivatization of this compound. This is particularly relevant for the semi-synthesis of paclitaxel (B517696) and the creation of novel taxane analogs with potentially improved properties. Enzymes like acyltransferases can be used for regioselective acylation of this compound at specific hydroxyl groups researchgate.net.
Research has explored the use of enzymes such as lipases for regioselective acylation reactions on taxane precursors like 10-DAB utupub.fi. The enzyme Baccatin (B15129273) III:3-amino-3-phenylpropanoyltransferase (BAPT) has been shown to biocatalytically convert this compound to its 13-O-phenylisoserinyl analog, a crucial step in paclitaxel synthesis researchgate.net. Future work will focus on identifying and engineering enzymes for other specific derivatization steps and integrating enzymatic and chemical steps into efficient, one-pot processes sci-hub.segoogle.com.
Investigating this compound's Intrinsic Biological Roles and Untapped Mechanisms
While primarily known as a paclitaxel precursor, this compound itself may possess intrinsic biological activities independent of its conversion to paclitaxel. Research is beginning to explore these potential roles and mechanisms.
Studies have indicated that this compound can exert anti-tumor immunomodulatory activity at low doses in tumor-bearing mice, reducing the accumulation and suppressive activity of myeloid-derived suppressor cells (MDSCs) nih.gov. This suggests potential therapeutic applications for this compound itself, beyond its use in paclitaxel production. Future research will likely delve deeper into these intrinsic activities and their underlying molecular mechanisms.
Integration of Omics Technologies for Comprehensive this compound Pathway Discovery
The application of multi-omics technologies, including genomics, transcriptomics, and metabolomics, is crucial for a comprehensive understanding of the this compound biosynthetic pathway and its regulation maxapress.com. These technologies can help identify candidate genes, enzymes, and regulatory elements involved in taxane biosynthesis.
Integrated omics approaches have been instrumental in identifying new genes in the paclitaxel pathway by correlating gene expression patterns with the accumulation of pathway intermediates maxapress.comresearchgate.net. Single-cell sequencing and advanced bioinformatics tools are being increasingly integrated into these studies to provide higher resolution insights into the spatial and temporal regulation of this compound biosynthesis within plant tissues biorxiv.orgbiorxiv.orgmaxapress.com. Future research will leverage these technologies to fully map the pathway, understand its regulation, and identify targets for metabolic engineering to enhance this compound production researchgate.net.
Q & A
Q. What are the most reliable methods for identifying and quantifying Baccatine III in plant extracts?
- Methodological Answer : this compound identification and quantification require a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is widely used for separation and quantification due to its high resolution and sensitivity . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for structural confirmation, as it distinguishes this compound from structurally similar taxanes like 10-DAB III or cephalomannine . Ensure calibration with certified reference standards and validate methods using spike-recovery experiments to minimize matrix interference.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : this compound is classified as a Category 1A carcinogen and mutagen (GHS08) with specific target organ toxicity . Key protocols include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation exposure.
- Containment and Disposal : Avoid release into water systems (H402) . Collect waste in sealed, labeled containers for incineration or specialized chemical disposal.
- Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical evaluation .
Q. How can researchers ensure the structural integrity of this compound during extraction and purification?
- Methodological Answer : Structural degradation is minimized by controlling extraction parameters:
- Solvent Selection : Use polar solvents like methanol or ethanol, which stabilize taxane rings while avoiding acidic conditions that hydrolyze ester groups .
- Temperature Control : Maintain temperatures below 40°C during extraction to prevent thermal decomposition.
- Validation : Compare NMR spectra of extracted samples with authenticated standards to confirm no structural alterations .
Advanced Research Questions
Q. What experimental designs are optimal for isolating this compound from complex plant matrices like Taxus cuspidata?
- Methodological Answer : High-Intensity Pulsed Electric Field (HIPEF) extraction is a promising method for enhancing yield while preserving bioactivity. Key steps include:
- Pre-Treatment : Freeze-dry plant material to improve solvent penetration.
- Pulse Parameters : Optimize electric field strength (e.g., 20–30 kV/cm) and pulse duration (10–50 µs) to disrupt cell walls without degrading target compounds .
- Post-Extraction : Combine with solid-phase extraction (SPE) using C18 columns to remove co-extracted phenolic compounds.
Q. How can researchers resolve contradictory data on this compound’s bioactivity across different studies?
- Methodological Answer : Contradictions often arise from variations in purity, assay conditions, or cell line specificity. Mitigation strategies include:
- Standardization : Use ≥95% pure this compound (verified via HPLC) and report purity levels in all studies .
- Replication : Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) and validate findings with orthogonal methods (e.g., apoptosis assays vs. cell cycle analysis) .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent carriers like DMSO affecting cytotoxicity thresholds) .
Q. What methodologies are effective for studying this compound’s structure-activity relationships (SAR) in anticancer applications?
- Methodological Answer : SAR studies require:
- Synthetic Modifications : Introduce functional groups (e.g., acylations at C-10 or C-13) and compare bioactivity using standardized cytotoxicity assays (e.g., MTT) .
- Computational Modeling : Perform molecular docking simulations to predict interactions with β-tubulin binding sites, followed by experimental validation .
- Metabolic Stability Tests : Use liver microsome assays to assess modifications that enhance metabolic stability without compromising efficacy.
Q. How can researchers address gaps in understanding this compound’s ecological impact during field studies?
- Methodological Answer : Environmental risk assessments should include:
- Toxicity Profiling : Conduct acute toxicity tests on Daphnia magna or Vibrio fischeri to estimate EC50 values for aquatic organisms .
- Degradation Studies : Monitor this compound persistence in soil/water under varying pH and microbial activity using LC-MS/MS.
- Field Sampling Protocols : Use passive samplers in Taxus-growing regions to quantify environmental residues and model bioaccumulation potential .
Guidance for Formulating Research Questions
- Identifying Gaps : Conduct systematic literature reviews to prioritize understudied areas, such as this compound’s synergism with other chemotherapeutics or its role in multidrug resistance reversal .
- Methodological Rigor : Align experimental designs with FAIR principles (Findable, Accessible, Interoperable, Reusable), ensuring raw data and protocols are openly shared .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
